molecular formula C12H9FO2 B12858223 Methyl 3-fluoronaphthalene-1-carboxylate

Methyl 3-fluoronaphthalene-1-carboxylate

Cat. No.: B12858223
M. Wt: 204.20 g/mol
InChI Key: QZPSEWPHMDKIAK-UHFFFAOYSA-N
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Description

Methyl 3-fluoronaphthalene-1-carboxylate is an organic compound with the molecular formula C12H9FO2 It is a derivative of naphthalene, where a fluorine atom is substituted at the third position and a carboxylate ester group is attached at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluoronaphthalene-1-carboxylate typically involves the esterification of 3-fluoronaphthalene-1-carboxylic acid. One common method is the reaction of 3-fluoronaphthalene-1-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

3-Fluoronaphthalene-1-carboxylic acid+MethanolH2SO4Methyl 3-fluoronaphthalene-1-carboxylate+Water\text{3-Fluoronaphthalene-1-carboxylic acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 3-Fluoronaphthalene-1-carboxylic acid+MethanolH2​SO4​​Methyl 3-fluoronaphthalene-1-carboxylate+Water

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoronaphthalene-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution.

    Oxidation Reactions: The methyl ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction Reactions: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

    Substitution: Depending on the substituent introduced, various derivatives of naphthalene can be formed.

    Oxidation: 3-Fluoronaphthalene-1-carboxylic acid.

    Reduction: 3-Fluoronaphthalene-1-methanol.

Scientific Research Applications

Methyl 3-fluoronaphthalene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of fluorinated compounds and their biological interactions.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-fluoronaphthalene-1-carboxylate depends on its specific application. In general, the fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with biological targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may interact with various enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-fluoronaphthalene-1-carboxylate: Similar structure but with the fluorine atom at the fourth position.

    Methyl 2-fluoronaphthalene-1-carboxylate: Fluorine atom at the second position.

    Methyl 3-chloronaphthalene-1-carboxylate: Chlorine atom instead of fluorine at the third position.

Uniqueness

Methyl 3-fluoronaphthalene-1-carboxylate is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of the fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

Methyl 3-fluoronaphthalene-1-carboxylate is an organofluorine compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural properties. The incorporation of a fluorine atom into the naphthalene ring significantly influences its biological activity, making it a valuable compound for research and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12H9F O2
  • CAS Number : 1763-26-4

The presence of the fluorine atom enhances lipophilicity and alters the electronic properties of the molecule, which can affect its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The fluorine atom's electron-withdrawing nature can enhance binding affinity to specific biological targets, potentially leading to increased efficacy in therapeutic applications.

Key Mechanisms:

  • Enzyme Interaction : The compound may act as an inhibitor or modulator of enzyme activity, particularly in metabolic pathways involving naphthalene derivatives.
  • Receptor Binding : Fluorinated compounds often exhibit altered receptor binding profiles, which can enhance their biological activity compared to non-fluorinated analogs.

Table 1: Biological Activity Overview

Activity TypeObservationsReferences
Anticancer ActivityExhibits potential as an MCL-1 inhibitor, promoting apoptosis in cancer cells.
Toxicity AssessmentsLow acute toxicity observed in Tetrahymena pyriformis assays.
Metabolic StabilityEnhanced metabolic stability due to fluorination, leading to prolonged action in vivo.

Case Study 1: Anticancer Potential

In a study examining macrocyclic compounds as inhibitors of MCL-1 (Myeloid Cell Leukemia-1), this compound was identified as a promising candidate for enhancing cellular potency against cancer cells. The study demonstrated that the introduction of fluorine on the naphthalene moiety significantly improved solubility and binding affinity, resulting in effective apoptosis induction in MCL-1 dependent cell lines (AC50 values around 14 nM) .

Case Study 2: Environmental Impact and Biodegradation

Research on the biodegradation of substituted naphthalenes indicated that this compound undergoes transformation by specific bacteria, leading to the formation of less toxic metabolites. This highlights its potential environmental impact and importance in assessing ecological risks associated with its use .

Properties

Molecular Formula

C12H9FO2

Molecular Weight

204.20 g/mol

IUPAC Name

methyl 3-fluoronaphthalene-1-carboxylate

InChI

InChI=1S/C12H9FO2/c1-15-12(14)11-7-9(13)6-8-4-2-3-5-10(8)11/h2-7H,1H3

InChI Key

QZPSEWPHMDKIAK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC2=CC=CC=C21)F

Origin of Product

United States

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